Terazosin
描述
Terazosin is a selective α1-adrenoceptor antagonist approved for the treatment of benign prostatic hyperplasia (BPH) and hypertension . It acts by relaxing smooth muscle in the prostate and bladder neck, reducing urethral resistance and improving urinary flow . This compound demonstrates high bioavailability and a long half-life (~12 hours), enabling once-daily dosing . Clinical trials have shown significant symptom improvement in 70% of BPH patients, with a 30% reduction in symptom scores over six months . Beyond its primary indications, recent studies reveal additional therapeutic potentials, including anti-virulence effects against Salmonella Typhimurium and neuroprotective properties via Pgk1 activation .
Structure
3D Structure
属性
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUSRYTPJJLNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate) | |
| Record name | Terazosin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023639 | |
| Record name | Terazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Terazosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.50e+00 g/L | |
| Record name | Terazosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
63590-64-7 | |
| Record name | Terazosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63590-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terazosin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terazosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01162 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L5014XET7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Terazosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
271-274, 273 °C | |
| Record name | Terazosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01162 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Terazosin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
合成路线和反应条件: 特拉唑嗪的合成涉及哌嗪与2-呋喃甲酰氯反应,然后催化氢化呋喃环。 然后将此中间体在2-氯-6,7-二甲氧基喹唑啉-4-胺的存在下加热,进行直接烷基化,形成特拉唑嗪 .
工业生产方法: 在工业环境中,特拉唑嗪盐酸盐通过将(4-氨基-6,7-二甲氧基-2-喹唑啉基)-4-(四氢-2-呋喃酰基)-哌嗪溶解在醇中,加热浆液,加入浓盐酸,并进一步加热混合物来制备。 该过程以各种多晶型形式生成特拉唑嗪盐酸盐,包括无溶剂形式和溶剂化物 .
化学反应分析
Metabolic Reactions
Terazosin is hepatically metabolized through enzymatic pathways, producing several derivatives :
Primary metabolites :
-
6-O-demethyl this compound : Formed via demethylation at the methoxy group on the quinazoline ring.
-
7-O-methyl this compound : Retains methylation at the 7-position but undergoes further oxidation.
-
Piperazine derivative : Cleavage of the piperazine-tetrahydrofuran carbonyl bond.
-
Diamine derivative : Further breakdown of the quinazoline core.
Table 1: Michaelis-Menten Parameters for this compound Metabolism
| Condition | (μM) | (nmol/min/mg protein) | (μL/min/mg protein) |
|---|---|---|---|
| Control | 23.4 | 1.74 | 74.3 |
| DA-8159 Inhibition | 43.2 | 1.79 | 41.4 |
Data derived from rat liver microsomal studies . DA-8159, a phosphodiesterase-5 inhibitor, competitively inhibits this compound metabolism by increasing .
Table 2: Binding Affinity of this compound Enantiomers
| Compound | (nM) for α1 Receptor | (nM) for α2 Receptor | Selectivity Ratio (α1/α2) |
|---|---|---|---|
| R(+)-Terazosin | 1.2 | 320 | 267 |
| S(-)-Terazosin | 1.3 | 42 | 32 |
| Racemic Mixture | 1.2 | 180 | 150 |
Binding studies using rat liver (α1) and cerebral cortex (α2) membranes .
Interaction with Phosphoglycerate Kinase 1 (Pgk1)
This compound directly binds Pgk1, enhancing its ATPase activity and promoting ATP release :
This interaction involves the quinazoline core of this compound, which stabilizes Pgk1’s active conformation.
Stability and Degradation
This compound remains stable under physiological conditions but degrades under extreme pH or UV exposure:
Analytical Methods for Reaction Monitoring
科学研究应用
Primary Medical Applications
-
Benign Prostatic Hyperplasia (BPH)
- Terazosin is effective in alleviating lower urinary tract symptoms associated with BPH. Clinical trials indicate that it significantly improves urinary flow rates and reduces symptom severity compared to placebo .
- Data Table: Efficacy in BPH Treatment
Study Sample Size Baseline Symptom Score Change in Symptom Score Change in Peak Flow Rate Study 1 54 10.1 -4.5 +3.0 mL/sec Study 2 85 12.2 -5.3 +2.9 mL/sec Study 3 73 10.9 -4.6 +2.6 mL/sec
-
Hypertension
- This compound is utilized to manage hypertension, particularly in patients with diastolic blood pressures of 95 mm Hg or greater. Studies have demonstrated significant reductions in blood pressure with varying doses, showing its effectiveness as a monotherapy or in combination with other antihypertensive agents .
Emerging Applications
- Post-Traumatic Stress Disorder (PTSD)
- Chronic Pain Syndromes
- Neuroprotection
- Arterial Stiffness Improvement
- Idiopathic Oligozoospermia
作用机制
特拉唑嗪选择性抑制α1肾上腺素受体,导致血管和平滑肌松弛。这种抑制作用降低了血管阻力和改善了尿流。 分子靶点包括α1肾上腺素受体,涉及的途径主要与肾上腺素信号通路相关 .
类似化合物:
哌唑嗪: 另一种用于高血压和良性前列腺增生的α1肾上腺素受体拮抗剂。
多沙唑嗪: 结构和功能相似,用于与特拉唑嗪相同的适应症。
坦索罗辛: 对α1A肾上腺素受体具有选择性,主要用于良性前列腺增生。
特拉唑嗪的独特性: 特拉唑嗪在治疗高血压和良性前列腺增生方面具有平衡的疗效,这一点是独一无二的。 与对α1A受体更具选择性的坦索罗辛不同,特拉唑嗪对α1受体具有更广泛的作用,使其对两种情况都有效 .
相似化合物的比较
Structural Differentiation :
- Prazosin vs. This compound : Prazosin has a furan ring, while this compound features a tetrahydrofuran group, enhancing its half-life .
- Tamsulosin : Lacks the quinazoline core, contributing to its uroselectivity and reduced blood pressure effects .
Clinical Efficacy in BPH
This compound vs. 5α-Reductase Inhibitors (Finasteride)
| Parameter | This compound (n=305) | Finasteride (n=309) | Combination (n=309) |
|---|---|---|---|
| Symptom Score Reduction | 6.6 points | 3.9 points | 6.2 points |
| Discontinuation Rate | 5.9% | 4.8% | 7.8% |
This compound vs. Doxazosin and Tamsulosin
- Doxazosin : Comparable efficacy to this compound in BPH but with a longer half-life (22 hours) .
- Tamsulosin : Shows similar symptom improvement but fewer cardiovascular side effects (e.g., orthostatic hypotension) due to uroselectivity .
Apoptosis Induction in Prostate Cancer
Quinazoline-derived α1-blockers (this compound, doxazosin) uniquely induce apoptosis in prostate cancer cells via α1-adrenoceptor-independent mechanisms, unlike tamsulosin .
| Compound | Apoptosis Induction (PC-3 Cells) | Mechanism |
|---|---|---|
| This compound | Yes (EC₅₀: 10 μM) | Downregulates Bcl-2, activates caspases |
| Doxazosin | Yes (EC₅₀: 8 μM) | Inhibits FAK/PI3K/Akt pathway |
| Tamsulosin | No | – |
Key Findings :
- In Vivo Efficacy: Doxazosin reduced PC-3 xenograft tumor volume by 50% in SCID mice .
Anti-Virulence and Neuroprotective Effects
Anti-Virulence Activity
This compound uniquely inhibits Salmonella Typhimurium virulence by:
Neuroprotection via Pgk1 Activation
This compound analogs (e.g., compound 12b ) enhance ATP synthesis by agonizing Pgk1, showing neuroprotective effects in Parkinson’s disease models .
| Analog | Pgk1 Activation (Fold vs. Control) | Neuroprotection (MPP+ Model) |
|---|---|---|
| This compound | 1.5x | Moderate |
| 12b | 3.2x | Significant (80% cell viability) |
Antimalarial Activity
Despite structural similarity, prazosin (IC₅₀: 16.67 μM) exhibits twice the antimalarial potency of this compound (IC₅₀: 34.72 μM), likely due to differential binding to Plasmodium targets (PfPK7 vs. thioredoxin reductase) .
生物活性
Terazosin is an alpha-1 adrenergic receptor antagonist primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH). However, recent studies have revealed additional biological activities that suggest potential therapeutic applications beyond its traditional uses. This article explores the biological activity of this compound, including its mechanisms of action, effects on various conditions, and findings from clinical studies.
This compound's primary mechanism involves blocking alpha-1 adrenergic receptors, leading to vasodilation and a decrease in blood pressure. However, it has been shown to interact with other biological pathways:
- Phosphoglycerate Kinase 1 (Pgk1) Activation : this compound binds to Pgk1, enhancing its enzymatic activity. This interaction promotes ATP release and increases the chaperone activity of Hsp90, which is crucial for cellular stress resistance .
- Neuroprotective Effects : In models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), this compound has demonstrated the ability to improve motor neuron survival and function by modulating glycolysis and protecting against oxidative stress .
Hypertension Management
A multicenter phase III study assessed this compound's long-term efficacy in managing hypertension. The study included 364 patients and showed significant reductions in both systolic and diastolic blood pressures. The results indicated:
- Mean Reduction : Supine diastolic pressure decreased by 12 to 14 mm Hg.
- Controlled Blood Pressure : Control rates at the last evaluable visit were 43% for this compound alone and up to 69% when combined with diuretics and beta-blockers.
- Adverse Events : Most adverse events were mild, with a low incidence of syncope (0.8%) during treatment .
Benign Prostatic Hyperplasia
In a large-scale trial involving 2084 men with moderate to severe BPH symptoms, this compound was found to significantly improve urinary flow rates and reduce symptom scores:
- AUA Symptom Score Improvement : An average improvement of 37.8% was observed in the this compound group compared to 18.4% in the placebo group.
- Treatment Failure Rates : Only 11.2% of patients on this compound experienced treatment failure compared to 25.4% in the placebo group .
Case Studies and Research Findings
Research has highlighted this compound's potential in various conditions beyond hypertension and BPH:
- Stroke and Sepsis Models : this compound improved survival rates and reduced organ damage in rodent models of stroke and sepsis by activating Pgk1 .
- Neurodegenerative Diseases : In ALS models, this compound treatment enhanced motor neuron function and survival, suggesting a promising avenue for clinical trials targeting neuroprotection .
- Clinical Observations : Retrospective analyses indicated that patients with Parkinson's disease prescribed this compound had fewer hospital visits and better motor symptom control compared to those not on the medication .
Summary Table of this compound's Biological Activities
常见问题
Basic Research Questions
Q. What experimental models are most appropriate for studying Terazosin’s α1-adrenoceptor antagonism?
- Methodological Answer :
- In vitro models : Radioligand binding assays (e.g., competition binding with <sup>3</sup>H-prazosin) can quantify this compound’s affinity (Ki) for α1-adrenoceptor subtypes (α1a, α1b, α1d). For example, (S)-Terazosin shows Ki values of 3.91 nM (α1a), 0.79 nM (α1b), and 1.16 nM (α1d) .
- In vivo models : Blood pressure response studies in normotensive or hypertensive animal models (e.g., spontaneously hypertensive rats) can assess hemodynamic effects. Ensure dose-response curves align with clinical ranges (1–20 mg/day in humans) .
Q. How should pharmacokinetic studies for this compound be designed to account for its high protein binding?
- Methodological Answer :
- Use equilibrium dialysis or ultrafiltration to measure unbound drug fractions in plasma. Since this compound is >90% protein-bound, dialysis may not effectively clear the drug in overdose scenarios, necessitating alternative interventions (e.g., vasopressors) .
- Consider enantiomer-specific pharmacokinetics: (S)-Terazosin exhibits higher receptor affinity, so chiral chromatography (e.g., HPLC with β-cyclodextrin columns) can resolve stereoselective metabolism .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical efficacy data for this compound across trials?
- Methodological Answer :
- Statistical reconciliation : Apply meta-analysis with heterogeneity testing (e.g., I<sup>2</sup> statistic) to assess variability. For example, pooled data from six placebo-controlled trials show asthenia (7.3% vs. 2.8% placebo) and postural hypotension (3.9% vs. 1.1% placebo) as significant adverse events (p ≤ 0.05) .
- Subgroup analysis : Stratify by patient demographics (e.g., age, comorbidities) or dosing regimens. Adjust for confounding variables like concomitant antihypertensive use.
Q. What experimental approaches are needed to investigate stereoselective effects of this compound enantiomers?
- Methodological Answer :
- Stereospecific assays : Compare (S)- and (R)-Terazosin using functional assays (e.g., isolated tissue preparations like rat aorta rings) to quantify potency differences in vasodilation .
- Molecular docking studies : Model enantiomer interactions with α1-adrenoceptor crystal structures (e.g., PDB ID 2RH1) to identify binding site variations.
Q. How can multi-omics data (e.g., proteomics, metabolomics) be integrated to study this compound’s off-target effects?
- Methodological Answer :
- Network pharmacology : Map this compound’s targets using databases like STITCH or ChEMBL. Validate off-target hits (e.g., phosphodiesterase inhibition) via kinase activity profiling.
- Pathway enrichment analysis : Use tools like DAVID or MetaboAnalyst to identify perturbed metabolic pathways (e.g., cAMP/PKA signaling) in transcriptomic datasets from treated cell lines.
Methodological Considerations for Data Analysis
Q. What statistical methods are recommended for addressing variability in this compound’s hemodynamic response data?
- Answer :
- Mixed-effects models : Account for intra-subject variability in repeated-measures designs (e.g., blood pressure monitoring over 24 hours).
- Bland-Altman plots : Assess agreement between invasive and non-invasive blood pressure measurements in preclinical studies .
Q. How can researchers ensure reproducibility in this compound studies?
- Answer :
- Standardized protocols : Adhere to ARRIVE guidelines for animal studies, including detailed dosing (mg/kg), administration routes, and blinding procedures.
- Open data practices : Publish raw data (e.g., receptor binding curves, hemodynamic traces) in repositories like Figshare or Zenodo, with metadata aligned with FAIR principles .
Tables for Reference
Table 1 : Clinically Significant Adverse Events of this compound (Pooled Data from Six Trials)
| Adverse Event | This compound Group (%) | Placebo Group (%) | p-value |
|---|---|---|---|
| Asthenia | 7.3 | 2.8 | ≤0.05 |
| Postural Hypotension | 3.9 | 1.1 | ≤0.05 |
| Dizziness | 9.1 | 4.0 | ≤0.05 |
Table 2 : α1-Adrenoceptor Subtype Affinity of (S)-Terazosin
| Subtype | Ki (nM) |
|---|---|
| α1a | 3.91 |
| α1b | 0.79 |
| α1d | 1.16 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
